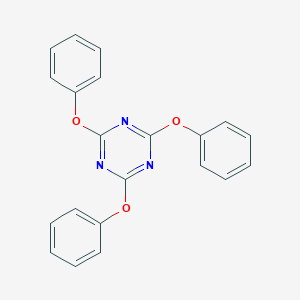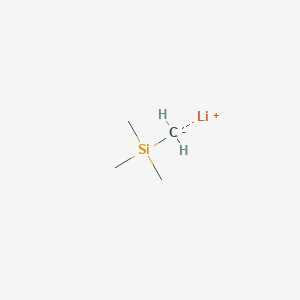
(三甲基硅基)甲基锂
描述
(Trimethylsilyl)methyllithium is classified both as an organolithium compound and an organosilicon compound . It is a reagent for deprotonation with a very low nucleophilicity . It is ideally suited for the deprotonation of e.g. pyridins to avoid Tschitschibabin side-reactions .
Synthesis Analysis
(Trimethylsilyl)methyllithium is usually prepared by treatment of (trimethylsilyl)methyl chloride with butyllithium . A monomeric (trimethylsilyl)methyl lithium complex was synthesized and characterized . The structure of this complex was comprehensively examined by single-crystal X-ray diffraction, variable temperature NMR spectroscopy, and electron absorption spectroscopy .Molecular Structure Analysis
(Trimethylsilyl)methyllithium has the empirical formula LiCH2Si(CH3)3, often abbreviated LiCH2tms . It crystallizes as the hexagonal prismatic hexamer [LiCH2tms]6, akin to some polymorphs of methyllithium . Many adducts have been characterized including the diethyl ether complexed cubane [Li4(μ3-CH2tms)4(Et2O)2] and [Li2(μ-CH2tms)2(tmeda)2] .Chemical Reactions Analysis
(Trimethylsilyl)methyllithium reacts with non-enolisable aldehydes, ketones, and acid chlorides, and with some epoxides, with the formation of carbon–carbon bonds .Physical And Chemical Properties Analysis
(Trimethylsilyl)methyllithium is a clear light yellow liquid . It has a molar mass of 94.16 g·mol−1 and a density of 0.937 g/cm3 .科学研究应用
Synthesis and Characterization of Organolithium Complexes
(Trimethylsilyl)methyllithium is used in the synthesis and characterization of monomeric organolithium complexes . These complexes can provide enhanced Li–C bond reactivity and suggest mechanisms for a plethora of LiR-mediated reactions . They are highly sought-after but remain a synthetic challenge for organometallic chemists .
Reactivity Studies
Preliminary reactivity studies of (Trimethylsilyl)methyllithium reveal CO insertion and C–H activation reaction patterns . This can shed light on the mechanisms of the ubiquitous LiR-mediated reactions .
Affixing (Trimethylsilyl)methyl Ligands
(Trimethylsilyl)methyllithium is widely used in organotransition metal chemistry to affix (trimethylsilyl)methyl ligands . Such complexes are usually produced by salt metathesis involving metal chlorides .
Initiating Polymerization
(Trimethylsilyl)methyllithium can initiate the polymerization and copolymerization of cyclosiloxanes . This is a key process in the production of silicone polymers .
Alkylation of Metal Complexes
(Trimethylsilyl)methyllithium is used to alkylate metal complexes . This process is important in the synthesis of various organometallic compounds .
Study of Li–C Bond Reactivity
The study of (Trimethylsilyl)methyllithium can provide insights into the reactivity of the Li–C bond . This is important for understanding the behavior of organolithium reagents .
作用机制
Target of Action
(Trimethylsilyl)methyllithium, often abbreviated as LiCH2TMS, is an organolithium compound and an organosilicon compound . It is widely used in organotransition metal chemistry to affix (trimethylsilyl)methyl ligands . These ligands are the primary targets of (Trimethylsilyl)methyllithium, and they play a crucial role in the formation of various organometallic complexes .
Mode of Action
(Trimethylsilyl)methyllithium interacts with its targets, the (trimethylsilyl)methyl ligands, through a process called salt metathesis involving metal chlorides . This interaction results in the formation of organometallic complexes that are highly soluble in nonpolar organic solvents . These complexes enjoy stability due to their steric bulk and resistance to beta-hydride elimination .
Biochemical Pathways
The biochemical pathways affected by (Trimethylsilyl)methyllithium primarily involve the formation of organometallic complexes. These complexes are formed through the interaction of (Trimethylsilyl)methyllithium with (trimethylsilyl)methyl ligands . The downstream effects of these pathways include the production of organometallic complexes that are useful in various chemical reactions and processes .
Pharmacokinetics
As an organolithium compound, (Trimethylsilyl)methyllithium is highly reactive and is usually handled and stored in solution form .
Result of Action
The result of the action of (Trimethylsilyl)methyllithium is the formation of organometallic complexes that are highly soluble in nonpolar organic solvents . These complexes are stable and resistant to beta-hydride elimination, making them useful in various chemical reactions and processes .
Action Environment
The action of (Trimethylsilyl)methyllithium is influenced by various environmental factors. For instance, it is highly reactive and can react violently with water . Therefore, it must be handled and stored under conditions that prevent exposure to moisture . Additionally, it is usually used in solution form, and the choice of solvent can influence its reactivity and the stability of the resulting organometallic complexes .
安全和危害
未来方向
(Trimethylsilyl)methyllithium is widely used in organotransition metal chemistry to affix trimethylsilylmethyl ligands . Such complexes are usually produced by salt metathesis involving metal chlorides . These compounds are often highly soluble in nonpolar organic solvents . These complexes enjoy stability because trimethylsilylmethyl ligands are bulky and they resist beta-hydride elimination . Bis(trimethylsilylmethyl)magnesium is used as an alternative to (trimethylsilyl)methyllithium .
属性
IUPAC Name |
lithium;methanidyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11Si.Li/c1-5(2,3)4;/h1H2,2-4H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWLUDFGXDFFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[Si](C)(C)[CH2-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11LiSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392901 | |
| Record name | (Trimethylsilyl)methyllithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Trimethylsilyl)methyllithium | |
CAS RN |
1822-00-0 | |
| Record name | (Trimethylsilyl)methyllithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | lithium;methanidyl(trimethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



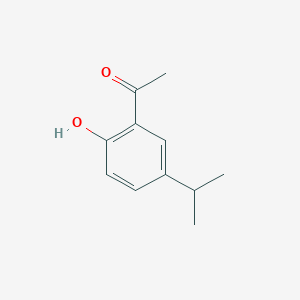


![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)
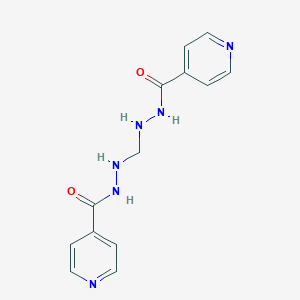


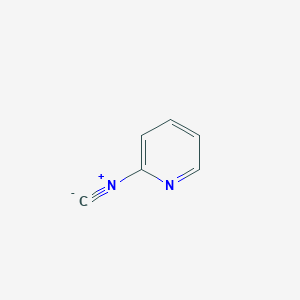
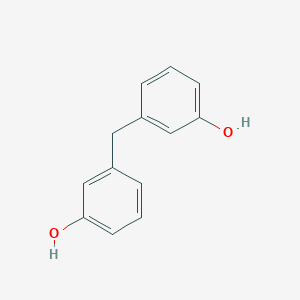
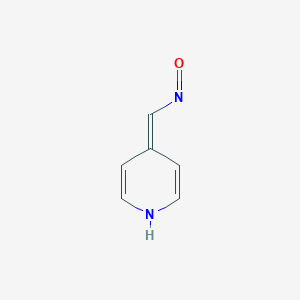

![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)

